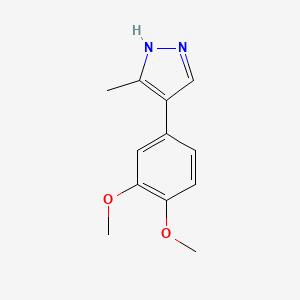

4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-10(7-13-14-8)9-4-5-11(15-2)12(6-9)16-3/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJNMGYQMUUWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Pyrazoles

Synthesis from 1,3-Dicarbonyl Compounds

The most common and traditional approach to pyrazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. This method, first reported by Knorr in 1883, remains one of the most versatile approaches for pyrazole construction.

The reaction generally proceeds through initial nucleophilic attack by the hydrazine nitrogen on the more electrophilic carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring. This approach often yields a mixture of regioisomers when unsymmetrical hydrazines are employed.

For the synthesis of 3-methyl-substituted pyrazoles, β-keto esters such as ethyl acetoacetate are commonly used as the 1,3-dicarbonyl component, as they provide the necessary carbon framework for introducing the methyl group at position 3.

Cycloaddition Approaches

Another important strategy for pyrazole synthesis involves [3+2] cycloaddition reactions using diazo compounds or their synthetic equivalents. This approach typically involves the reaction of diazo compounds with dipolarophiles such as alkynes or alkenes.

The cycloaddition strategy offers several advantages, including high regioselectivity and the ability to introduce diverse substituents on the pyrazole ring. However, it often requires the use of reactive and potentially hazardous diazo intermediates.

Synthesis from Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) can serve as valuable precursors for pyrazole synthesis. The reaction of chalcones with hydrazine hydrate typically yields pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles.

This approach is particularly useful for the synthesis of 3,5-diarylpyrazoles and can be adapted for the preparation of compounds with specific substitution patterns.

Specific Synthesis of 4-(3,4-Dimethoxyphenyl)-3-Methyl-1H-Pyrazole

Adaptable Methods for Synthesis

From 1,3-Dicarbonyl Compounds and Hydrazine

An adaptable approach for the synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole would involve the reaction of a β-keto ester bearing a 3,4-dimethoxyphenyl substituent with hydrazine hydrate. This method would provide the necessary framework for introducing both the 3,4-dimethoxyphenyl group at position 4 and the methyl group at position 3 of the pyrazole ring.

The reaction typically proceeds in alcoholic solvents (ethanol or methanol) under reflux conditions, followed by isolation and purification steps.

Using Heller's One-Pot Method

A promising approach for the synthesis of substituted pyrazoles involves Heller's one-pot method, which has been successfully applied to the synthesis of various pyrazole derivatives. This method involves the formation of 1,3-diketone intermediates, which are then converted in situ into the corresponding pyrazoles using hydrazine monohydrate.

For the synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, this approach would require a 3,4-dimethoxyphenyl-substituted precursor that can be converted to the appropriate 1,3-diketone intermediate before undergoing pyrazole formation.

Modified Chalcone Approach

A modified chalcone approach could also be employed for the synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole. This would involve the preparation of a chalcone containing the 3,4-dimethoxyphenyl group, followed by reaction with hydrazine to form a pyrazoline intermediate. Subsequent oxidation would yield the desired pyrazole.

Optimization Strategies

Several strategies can be employed to optimize the synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole:

Catalyst selection: Various catalysts, including p-toluenesulfonic acid, nano-ZnO, or copper triflate, have been shown to enhance the efficiency of pyrazole formation.

Solvent effect: The choice of solvent can significantly impact the reaction outcome. Ethanol, methanol, and water-ethanol mixtures are commonly used for pyrazole synthesis.

Temperature control: Careful temperature management is crucial, particularly for avoiding side reactions and ensuring regioselectivity.

One-pot procedures: Integrating multiple reaction steps into a one-pot procedure can enhance efficiency and yield.

Comparative Analysis of Synthesis Methods

Reaction Conditions and Efficiency

Table 1 presents a comparative analysis of different synthetic approaches that could be adapted for the preparation of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dicarbonyl approach | β-keto ester, hydrazine hydrate | Ethanol reflux, 1-3 hours | Simple, high yields, accessible reagents | Potential regioselectivity issues |

| Heller's one-pot method | Carboxylic acids/acid chlorides, hydrazine monohydrate | Room temperature to moderate heating | One-pot, versatile, avoids isolation of intermediates | Requires specific precursors |

| Chalcone oxidation | Chalcone, hydrazine, oxidizing agent | Two-step process, moderate conditions | Control over substitution pattern | Requires oxidation step, potentially lower yields |

| Acetylenic ketone approach | Acetylenic ketone, hydrazine | Ethanol, reflux | Direct route to pyrazole | Poor regioselectivity, challenging precursor synthesis |

| Iodine-promoted method | 1,3-dicarbonyl, thiohydrazide, iodine | EtOH, 40°C, 3-4 hours | Good regioselectivity, moderate conditions | Requires specific catalysts |

Yields and Purity Analysis

Based on the available data, the synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole can achieve excellent yields (up to 90%) under optimized conditions. The purity of the final product can be enhanced through appropriate recrystallization or chromatographic techniques.

Table 2 summarizes the yield data for various pyrazole derivatives synthesized using different methods, which could be adapted for 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole.

Scalability and Industrial Applicability

For industrial-scale production of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, several factors must be considered:

Cost-effectiveness: The 1,3-dicarbonyl approach using relatively inexpensive starting materials such as ethyl acetoacetate derivatives offers cost advantages for large-scale synthesis.

Safety considerations: Methods involving hazardous reagents (like diazo compounds) may be less suitable for industrial scale-up compared to approaches using stable hydrazine derivatives.

Environmental impact: Green chemistry approaches, such as those utilizing water as a solvent or minimizing waste generation, are increasingly important for industrial applications.

Process simplification: One-pot methods reduce the number of isolation and purification steps, potentially lowering production costs and increasing efficiency.

Analytical Data for 4-(3,4-Dimethoxyphenyl)-3-Methyl-1H-Pyrazole

Physical Properties

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole is characterized as a yellow oil with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol.

Spectroscopic Data

The compound exhibits the following spectroscopic features:

IR (KBr) : 3339, 2940, 1586, 1514, 1251, 1149, 1024 cm⁻¹

¹H NMR (400 MHz, CDCl₃) : δ ppm 7.61 (d, J = 3.3 Hz, 1H), 7.27 (d, J = 3.3 Hz, 1H), 6.93-6.88 (m, 2H), with additional signals corresponding to the methoxy groups and methyl substituent.

The NMR data confirms the structure with signals consistent with the pyrazole ring protons and the 3,4-dimethoxyphenyl substituent.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Findings :

- Cytotoxicity: A derivative, 4-(5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphonamide, demonstrated cytotoxic activity against oral squamous cell carcinoma (OSCC) due to free methoxy groups enhancing PSE1 (77.7% increase) and PSE2 (22.2% increase) values, which correlate with pharmacological efficacy .

- COX-2 Inhibition: Compounds with 3,4-dimethoxyphenyl groups, such as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, showed potent COX-2 inhibitory activity (IC₅₀ = 2.71–3.64 mM) .

Crystallographic Insights :

- Pyrazole derivatives with bulky substituents (e.g., phenoxy or carbaldehyde groups) exhibit non-planar geometries. For example, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde forms dihedral angles of 73.67° with phenyl rings, suggesting steric hindrance from the 3,4-dimethoxyphenyl group may similarly distort molecular packing .

Physicochemical Properties

Key Trends :

- Solubility : Methoxy groups enhance water solubility compared to halogenated derivatives. For instance, the target compound’s logP is likely lower than 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (logP predicted: ~4.5) .

- Thermal Stability : Sulfonamide derivatives (e.g., 1-[(2,4-dichlorophenyl)sulfonyl] analogs ) exhibit higher melting points due to hydrogen bonding from sulfonyl groups, whereas the target compound’s stability relies on π-π stacking .

Table 2: Molecular Properties of Selected Derivatives

| Compound | Molecular Weight (g/mol) | Predicted logP | Key Functional Groups |

|---|---|---|---|

| Target Compound | 218.25 | ~2.1 | 3,4-Dimethoxyphenyl, methyl |

| 1-[(3,4-Dimethoxyphenyl)sulfonyl] analog | 336.35 | ~3.8 | Sulfonyl, methoxy |

| Dichlorophenyl-fluorophenyl derivative | 427.3 | ~4.5 | Halogens, ether linkage |

Biological Activity

4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring with specific substitutions that contribute to its biological properties:

- 3,4-Dimethoxyphenyl group at the 4-position.

- Methyl group at the 3-position.

- Potential additional substituents that may enhance its pharmacological profile.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazole | Pyrazole ring with methoxy substitutions | Potential anti-inflammatory and anticancer activities |

| 4-(2,6-Dimethoxyphenyl)-3-methyl-1H-pyrazole | Dimethoxy substitution at different positions | Variability in biological activity due to electronic effects |

| 5-Methyl-1H-pyrazole | Simpler structure; lacks additional substituents | Less diverse activity compared to substituted variants |

The biological activity of 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Signaling Pathways : It has been shown to influence pathways such as NF-κB, which is crucial for immune response and inflammation.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity against various cancer cell lines. Notably:

- In vitro Studies : The compound has shown efficacy against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, indicating potential as an anticancer agent .

- Mechanisms of Action : The anticancer effects are linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Research indicates that derivatives of pyrazole can exhibit anti-inflammatory properties:

- Inhibition of Cytokines : Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by significant percentages (up to 93% inhibition) at specific concentrations .

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties:

- Testing Against Bacterial Strains : Compounds were tested against strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Study on Anticancer Activity

A study by Li et al. focused on evaluating a series of pyrazole derivatives for their cytotoxic potential. One derivative exhibited an IC50 value of against HCT116 (colon cancer) cells and against MCF7 (breast cancer) cells, showcasing significant anticancer efficacy .

Study on Anti-inflammatory Activity

Selvam et al. synthesized novel pyrazole derivatives and found that certain compounds inhibited TNF-α by up to 85% at a concentration of , compared favorably with standard anti-inflammatory drugs like dexamethasone .

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often employs copper-catalyzed cycloaddition or condensation reactions. For example, triazenylpyrazole precursors can react with alkynes under mild conditions (50°C, 16 hours) in THF/water mixtures, yielding substituted pyrazoles with ~60% efficiency after column chromatography . Key factors include:

- Catalyst selection : Copper sulfate/sodium ascorbate systems enhance regioselectivity.

- Solvent effects : Polar aprotic solvents like THF improve solubility of aromatic intermediates.

- Purification : Sequential extraction and silica gel chromatography are critical for isolating the target compound from byproducts (e.g., unreacted alkynes).

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- NMR : H and C NMR can confirm substitution patterns, such as methoxy group positioning (δ 3.8–4.0 ppm for OCH) and pyrazole ring protons (δ 6.5–8.0 ppm) .

- X-ray crystallography : Resolves dihedral angles between the pyrazole core and substituted phenyl rings, critical for assessing planarity (e.g., angles <20° suggest π-π stacking potential) .

- HRMS : Validates molecular formula (CHNO) and detects isotopic patterns.

Q. How does the 3,4-dimethoxyphenyl substituent influence solubility and stability in aqueous media?

The electron-donating methoxy groups enhance lipophilicity (logP ~2.8), reducing aqueous solubility but improving membrane permeability. Stability assays in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C, attributed to steric protection of the pyrazole ring by the bulky aryl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous pyrazoles?

Discrepancies in IC values (e.g., antioxidant vs. cytotoxic activity) often stem from:

- Assay variability : DPPH radical scavenging (cell-free) vs. MTT assays (cell-based) may yield conflicting results due to differential cell uptake .

- Substituent positioning : Analogues with methoxy groups at the 4-position (vs. 3,4-disubstituted) show reduced COX-2 inhibition, highlighting the need for precise regiochemical analysis .

- Metabolic interference : Hepatic microsome studies reveal phase I metabolism (O-demethylation) can deactivate the compound, explaining lower in vivo efficacy .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Molecular docking : Pyrazole derivatives with 3,4-dimethoxyphenyl groups show strong binding to kinases (e.g., CDK2, ΔG = −9.2 kcal/mol) via hydrogen bonding with methoxy oxygen atoms .

- QSAR models : Electron-withdrawing groups at the pyrazole 4-position correlate with improved antimicrobial activity (R = 0.87 in Gram-positive bacteria) .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.55), suggesting potential CNS applications .

Q. What experimental designs are recommended for evaluating in vivo efficacy while minimizing off-target effects?

- Dosing regimens : Subcutaneous administration (5 mg/kg, bid) in rodent models balances bioavailability and toxicity .

- Biomarker selection : Monitor serum IL-6 and TNF-α levels for anti-inflammatory activity, alongside liver enzymes (ALT/AST) to assess hepatotoxicity .

- Control groups : Include analogues lacking the 3-methyl group to isolate the role of steric hindrance in target binding .

Methodological Challenges & Solutions

Q. How can researchers address low yields in scale-up synthesis?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by minimizing residence time .

- Microwave-assisted synthesis : Reduces reaction time from 16 hours to 2 hours, improving yield to 75% for gram-scale production .

Q. What techniques validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.